Ethyl 4-bromo-2-cyano-5-nitrobenzoate
Overview
Description
Ethyl 4-bromo-2-cyano-5-nitrobenzoate is a significant compound in organic chemistry, known for its diverse applications in scientific research and industry. This compound, with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol, is recognized for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-cyano-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl benzoate followed by bromination and cyanation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration, and bromine or N-bromosuccinimide for bromination.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical setup for reduction.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for oxidation.
Major Products Formed
Substitution: Ethyl 4-methoxy-2-cyano-5-nitrobenzoate.
Reduction: Ethyl 4-bromo-2-cyano-5-aminobenzoate.
Oxidation: Ethyl 4-bromo-2-carboxy-5-nitrobenzoate.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-5-nitrobenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a covalent bond with nucleophilic sites on target molecules. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Ethyl 4-bromo-2-cyano-5-nitrobenzoate can be compared with similar compounds such as:
Ethyl 4-bromo-2-cyano-5-aminobenzoate: Differing by the presence of an amino group instead of a nitro group, which affects its reactivity and applications.
Ethyl 4-bromo-2-carboxy-5-nitrobenzoate: Featuring a carboxylic acid group, this compound has different solubility and reactivity properties.
Ethyl 4-methoxy-2-cyano-5-nitrobenzoate: The methoxy group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-9(13(15)16)8(11)3-6(7)5-12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVPUVDORUFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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